- Preparation of pyridone and azapyridone compounds as Btk inhibitors for treating immune disorders, inflammation, cancer, and other Btk-mediated diseases, World Intellectual Property Organization, , ,

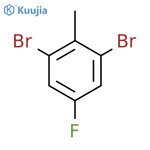

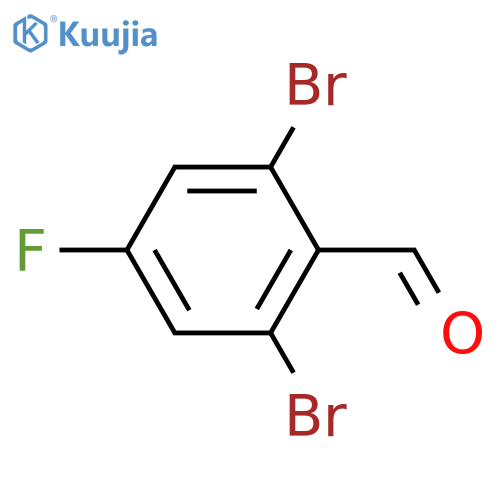

Cas no 938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde)

938467-02-8 structure

Productnaam:2,6-dibromo-4-fluoro-benzaldehyde

CAS-nummer:938467-02-8

MF:C7H3Br2FO

MW:281.904524087906

MDL:MFCD13186760

CID:1981672

PubChem ID:44474666

2,6-dibromo-4-fluoro-benzaldehyde Chemische en fysische eigenschappen

Naam en identificatie

-

- 2,6-Dibromo-4-fluorobenzaldehyde

- 2,6-Difluoro-4-fluorobenzaldehyde

- 2,6-Dibromo-4-fluoro-benzaldehyde

- 2,6-dibromo-4-fluoro- Benzaldehyde

- ULSMYJACTJXCRB-UHFFFAOYSA-N

- Benzaldehyde, 2,6-dibromo-4-fluoro-

- FCH1380825

- PC49660

- AM805195

- 2,6-Dibromo-4-fluorobenzaldehyde (ACI)

- SCHEMBL1726007

- AS-39672

- EN300-373831

- Z1269117182

- 938467-02-8

- AKOS027256121

- MFCD13186760

- AB93074

- 26-DIBROMO-4-FLUOROBENZALDEHYDE

- CS-0037406

- SY126642

- DB-337949

- 2,6-dibromo-4-fluoro-benzaldehyde

-

- MDL: MFCD13186760

- Inchi: 1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

- InChI-sleutel: ULSMYJACTJXCRB-UHFFFAOYSA-N

- LACHT: O=CC1C(Br)=CC(F)=CC=1Br

Berekende eigenschappen

- Exacte massa: 281.85142g/mol

- Monoisotopische massa: 279.85347g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 1

- Complexiteit: 141

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.9

- Topologisch pooloppervlak: 17.1

2,6-dibromo-4-fluoro-benzaldehyde Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108046-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 97% | 5g |

¥1324.00 | 2024-04-24 | |

| Ambeed | A286805-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$164.0 | 2025-02-24 | |

| abcr | AB287518-1 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 1 g |

€263.10 | 2023-07-20 | ||

| abcr | AB287518-5 g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5 g |

€813.20 | 2023-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

¥1060.0 | 2024-07-18 | |

| eNovation Chemicals LLC | D917538-5g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 5g |

$650 | 2024-07-20 | |

| abcr | AB287518-5g |

2,6-Dibromo-4-fluorobenzaldehyde; . |

938467-02-8 | 5g |

€163.60 | 2025-02-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-1g |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 1g |

¥223.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KF962-1g |

2,6-dibromo-4-fluoro-benzaldehyde |

938467-02-8 | 95% | 1g |

1251.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12035-100mg |

2,6-Dibromo-4-fluorobenzaldehyde |

938467-02-8 | 95% | 100mg |

¥50.0 | 2024-07-18 |

2,6-dibromo-4-fluoro-benzaldehyde Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; rt → -35 °C; 30 min, > -25 °C; 1.5 h, -25 °C

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 30 min, < -25 °C; 1.5 h, -35 °C

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -35 °C; 1 h, -35 °C → rt; 1.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- Preparation of imidazopyridine compounds as Btk inhibitors and uses thereof, United States, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, -30 °C; -30 °C → -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties, ACS Medicinal Chemistry Letters, 2017, 8(6), 608-613

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; -35 °C; 0.5 h, < -25 °C; 1.5 h, < -25 °C

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0.5 h, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- 8-Fluorophthalazin-1(2H)-one compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

Referentie

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene , Tetrahydrofuran ; 5 min, -25 °C; 1.5 h, -30 - -25 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

1.2 5 min, -30 - -25 °C; -25 °C → 10 °C; 1.5 h, 10 °C

Referentie

- Preparation of camptothecin derivatives and antibody conjugates and anticancer activity thereof, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, < -25 °C

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 30 min, < -25 °C; -25 °C → -19 °C; 1 h, -19 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Alkylated piperazine compounds as inhibitors of BTK activity and their preparation, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether , Toluene ; 30 min, < -25 °C; 1.5 h, -25 °C

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 30 min, -25 °C; 1 h, -25 °C → 10 °C; 1.5 h, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referentie

- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Bromo(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; 10 min, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Quinoxaline derivatives as glucocorticoid receptor modulators and their preparation, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 5 min, 0 °C; 30 min, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 1 h, 40 °C

Referentie

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Dimethyl sulfoxide , N-Bromosuccinimide , Trimethylamine oxide Solvents: Dichloromethane

Referentie

- Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(20), 5837-5841

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Toluene ; 1.5 h, -35 °C; 30 min, -35 °C

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Water

1.3 30 min, -19 °C; 1 h, -19 °C → 0 °C; 30 min, 0 °C

1.4 Reagents: Ammonium chloride Solvents: Water

Referentie

- A Practical Synthesis of m-Prostaglandin E Synthase-1 Inhibitor MK-7285, Journal of Organic Chemistry, 2009, 74(20), 7790-7797

Productiemethode 13

Reactievoorwaarden

Referentie

- Preparation of the tricyclic compounds and their pharmaceutical application as anticancer agent, World Intellectual Property Organization, , ,

2,6-dibromo-4-fluoro-benzaldehyde Raw materials

2,6-dibromo-4-fluoro-benzaldehyde Preparation Products

2,6-dibromo-4-fluoro-benzaldehyde Gerelateerde literatuur

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

938467-02-8 (2,6-dibromo-4-fluoro-benzaldehyde) Gerelateerde producten

- 2001907-28-2(3-Furansulfonyl chloride, tetrahydro-4-(1-methylethyl)-)

- 1558222-78-8(3-2-(methoxycarbonyl)phenylbutanoic acid)

- 1155047-77-0(1H-Pyrazol-4-amine, 1-[(4-bromo-2-fluorophenyl)methyl]-)

- 1314656-42-2(2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid)

- 1227493-52-8(5-(2-Fluorophenyl)-6-methoxynicotinaldehyde)

- 2058236-52-3((S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole)

- 90361-95-8(Methyl 3-(1H-pyrrol-1-yl)pyrazine-2-carboxylate)

- 1602226-57-2(methyl2-(1,3-oxazol-5-yl)propan-2-ylamine)

- 32345-65-6((R)-1-(2-Chlorophenyl)ethane-1,2-diol)

- 851947-26-7(ethyl 5-(2,4-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:938467-02-8)2,6-dibromo-4-fluoro-benzaldehyde

Zuiverheid:99%/99%

Hoeveelheid:5g/25g

Prijs ($):192.0/958.0